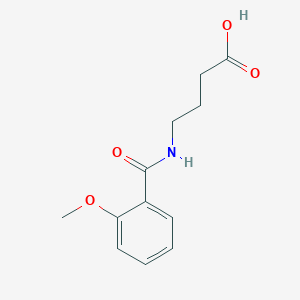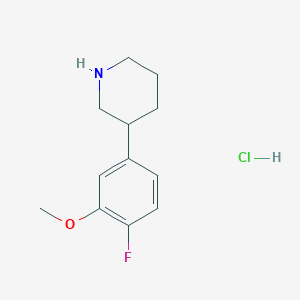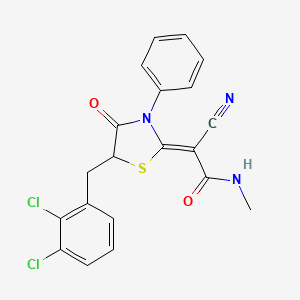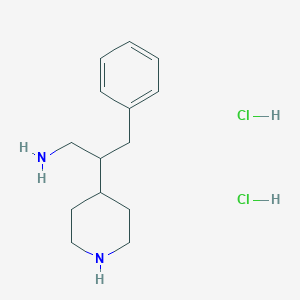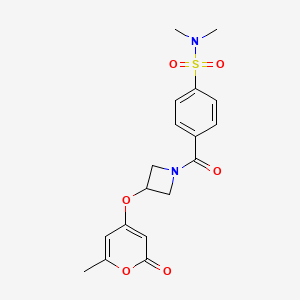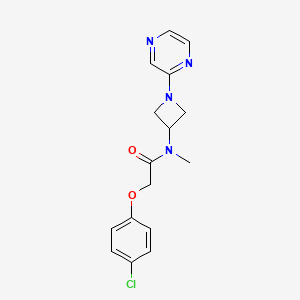
2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide, also known as CPYAA, is a chemical compound that has shown potential in scientific research. It is a synthetic compound that was developed in the laboratory and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide can alter gene expression patterns and promote cell death in cancer cells. 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has also been found to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that is involved in regulating neurotransmitter signaling in the brain. By inhibiting PDE10A, 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide can increase the levels of neurotransmitters such as dopamine and improve cognitive function.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has also been found to improve cognitive function in animal models of Alzheimer's disease, and to reduce neuroinflammation. In addition, 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide in lab experiments is that it has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. This makes it a promising candidate for further preclinical and clinical development. However, one limitation of using 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been shown to have synergistic effects with other anti-cancer drugs, which could enhance its therapeutic potential. Another area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to have neuroprotective effects in animal models of these diseases, and further research could explore its potential as a therapeutic agent. Finally, more research is needed to fully understand the mechanism of action of 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide, which could help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide involves several steps, including the reaction of 4-chlorophenol with methylamine to form 4-chlorophenylmethylamine. This intermediate is then reacted with 2-pyrazinecarboxylic acid to form the final product, 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide. The synthesis of 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been studied for its potential use in treating cancer, neurological disorders, and inflammation. It has been found to have anti-tumor activity in vitro and in vivo, and has shown promise in treating glioblastoma, a type of brain cancer. 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. In addition, 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has been found to have anti-inflammatory effects, which could be useful in treating various inflammatory conditions.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-20(13-9-21(10-13)15-8-18-6-7-19-15)16(22)11-23-14-4-2-12(17)3-5-14/h2-8,13H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMSVFAVJSSNMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)
![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2372795.png)
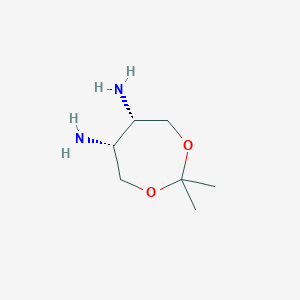
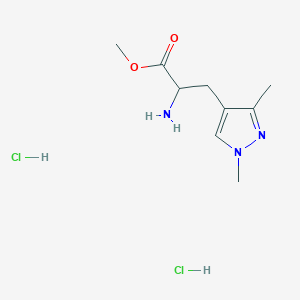
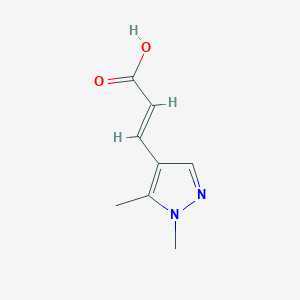
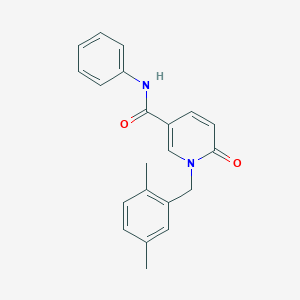
![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
